molecular formula C7H9N3S B8805067 2-(Methylthio)-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine

2-(Methylthio)-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine

Cat. No. B8805067
M. Wt: 167.23 g/mol
InChI Key: YHMAHRCBXIAGBP-UHFFFAOYSA-N
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Patent
US07906649B2

Procedure details

To 1.5 g of the product from Step A was added 15 mL (4.0 M in 1,4-dioxane) of hydrochloric acid and the solution stirred for 1 h and then concentrated in vacuo. The crude residue was chromatographed on a Biotage® system (silica gel, 0 to 50% methanol/ethyl acetate, 1% ammonium hydroxide) to give the title compound as a white solid. LC/MS 167.3 (M+1).
Name
product
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][C:3]1[N:4]=[CH:5][C:6]2[CH2:11][N:10](C(C3C=CC=CC=3)(C3C=CC=CC=3)C3C=CC=CC=3)[CH2:9][C:7]=2[N:8]=1.Cl>>[CH3:1][S:2][C:3]1[N:4]=[CH:5][C:6]2[CH2:11][NH:10][CH2:9][C:7]=2[N:8]=1

Inputs

Step One
Name
product
Quantity
1.5 g
Type
reactant
Smiles
CSC=1N=CC2=C(N1)CN(C2)C(C2=CC=CC=C2)(C2=CC=CC=C2)C2=CC=CC=C2
Name
Quantity
15 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
the solution stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude residue was chromatographed on a Biotage® system (silica gel, 0 to 50% methanol/ethyl acetate, 1% ammonium hydroxide)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CSC=1N=CC2=C(N1)CNC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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